
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. This compound is also known as MDDM and has a molecular formula of C6H16N2O2. MDDM is a colorless and odorless liquid that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of MDDM is not fully understood. However, it is believed that MDDM can act as a nucleophile and react with electrophilic species, such as carbonyl compounds. MDDM can also form hydrogen bonds with other molecules, which can affect their reactivity and solubility.
Biochemical and Physiological Effects:
MDDM has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause irritation to the skin and eyes, and inhalation of MDDM vapors can cause respiratory irritation. MDDM has been used as a reagent in the synthesis of drugs and other bioactive compounds, but its direct biological activity has not been extensively studied.
Advantages and Limitations for Lab Experiments
The advantages of using MDDM in lab experiments include its high purity, low toxicity, and availability. MDDM can be easily synthesized and purified, and it can be used as a building block for the synthesis of various organic compounds. However, the limitations of using MDDM include its limited solubility in nonpolar solvents, which can limit its use in certain reactions. MDDM can also be sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the research on MDDM. One direction is to explore its potential as a reagent for the synthesis of new bioactive compounds, such as drugs and agrochemicals. Another direction is to study its mechanism of action and its interactions with other molecules, which can provide insights into its reactivity and potential applications. Additionally, the development of new synthetic methods for MDDM and its derivatives can expand its utility in organic synthesis.
Synthesis Methods
The synthesis method of MDDM involves the reaction between formaldehyde and dimethylamine in the presence of methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by distillation. The yield of MDDM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reactants.
Scientific Research Applications
MDDM has been widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a starting material for the synthesis of amino acids, peptides, and other nitrogen-containing compounds. MDDM can also be used as a reagent for the preparation of N,N-dimethylaminoethyl methacrylate, which is a monomer used in the synthesis of polymers.
properties
CAS RN |
152668-79-6 |
|---|---|
Product Name |
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI) |
Molecular Formula |
C5H14N2O2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,1-dimethoxy-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C5H14N2O2/c1-7(2)5(6,8-3)9-4/h6H2,1-4H3 |
InChI Key |
JKGFGPVNAZUCFS-UHFFFAOYSA-N |
SMILES |
CN(C)C(N)(OC)OC |
Canonical SMILES |
CN(C)C(N)(OC)OC |
synonyms |
Methanediamine, 1,1-dimethoxy-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



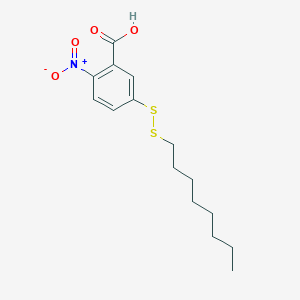

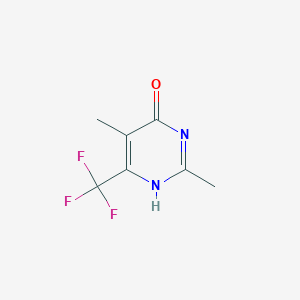

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
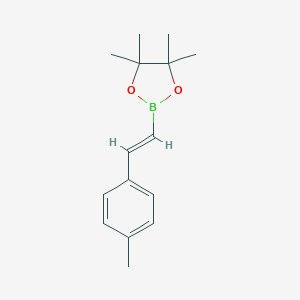
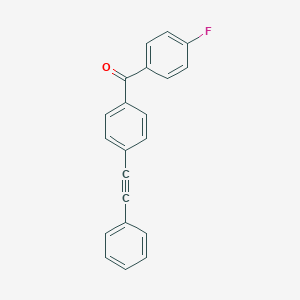
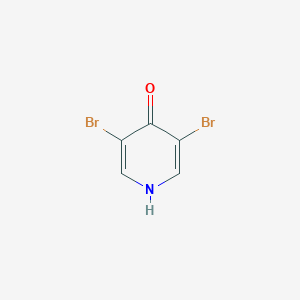
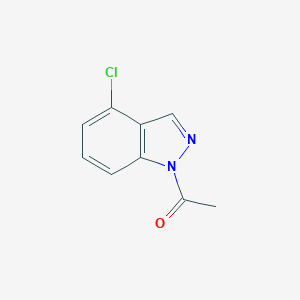
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)